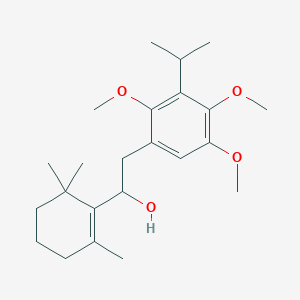
2-(3-Isopropyl-2,4,5-trimethoxyphenyl)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Isopropyl-2,4,5-trimethoxyphenyl)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethanol is a chemical compound that has been of interest to researchers in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as TCM-2, and it is a derivative of the natural product myristicin.
Mecanismo De Acción
The mechanism of action of TCM-2 is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cancer cell growth and inflammation. Specifically, TCM-2 has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and physiological effects:
In addition to its potential therapeutic applications, TCM-2 has also been investigated for its biochemical and physiological effects. Studies have shown that TCM-2 can induce apoptosis, or programmed cell death, in cancer cells. Additionally, TCM-2 has been shown to modulate the activity of certain signaling pathways that are involved in cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TCM-2 in lab experiments is that it is a relatively simple compound to synthesize, making it readily available for research purposes. Additionally, TCM-2 has been shown to have low toxicity in animal studies, making it a potentially safe compound for use in humans. However, one limitation of using TCM-2 in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are several future directions for research on TCM-2. One area of interest is in the development of TCM-2 derivatives that have improved potency and selectivity for specific cancer cell types. Additionally, further studies are needed to fully understand the mechanism of action of TCM-2 and its potential as an anti-inflammatory agent. Finally, clinical trials are needed to determine the safety and efficacy of TCM-2 in humans.
Métodos De Síntesis
The synthesis of TCM-2 involves several steps, including the condensation of 3-isopropyl-2,4,5-trimethoxybenzaldehyde with cyclohexenone, followed by reduction with sodium borohydride to yield the corresponding alcohol. The final step involves the introduction of a trimethylsilyl group to protect the alcohol functionality.
Aplicaciones Científicas De Investigación
TCM-2 has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has been in the field of cancer treatment, where TCM-2 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, TCM-2 has been investigated for its potential as an anti-inflammatory agent, with promising results in animal models of inflammation.
Propiedades
Fórmula molecular |
C23H36O4 |
|---|---|
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
2-(2,4,5-trimethoxy-3-propan-2-ylphenyl)-1-(2,6,6-trimethylcyclohexen-1-yl)ethanol |
InChI |
InChI=1S/C23H36O4/c1-14(2)19-21(26-7)16(13-18(25-6)22(19)27-8)12-17(24)20-15(3)10-9-11-23(20,4)5/h13-14,17,24H,9-12H2,1-8H3 |
Clave InChI |
CXVDKAXBVQFMNW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C(CC2=CC(=C(C(=C2OC)C(C)C)OC)OC)O |
SMILES canónico |
CC1=C(C(CCC1)(C)C)C(CC2=CC(=C(C(=C2OC)C(C)C)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



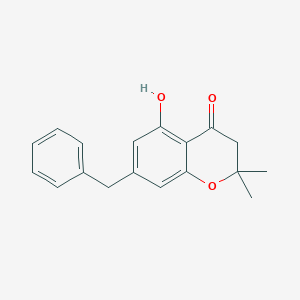
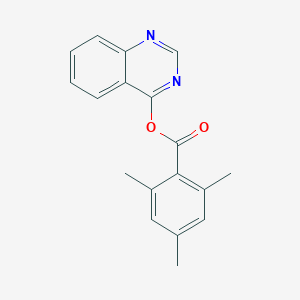
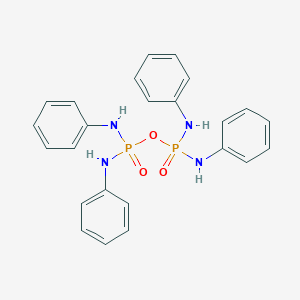
![2-[1,1'-Biphenyl]-4-yl-4-chloro-5-phenyl-1,3-oxazole](/img/structure/B303303.png)
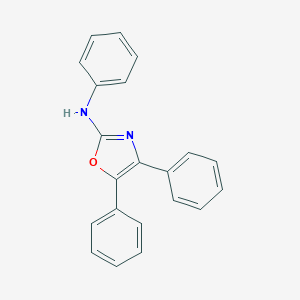
![4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B303306.png)
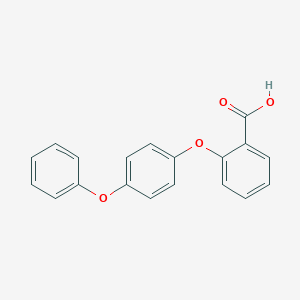
![2-[4-(Benzyloxy)phenyl]-5-bromobenzo-1,4-quinone](/img/structure/B303309.png)
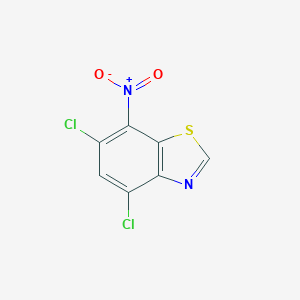
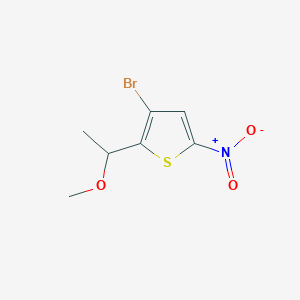
![1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine](/img/structure/B303317.png)
![N-[(4S)-4,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]benzamide](/img/structure/B303318.png)
![N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine](/img/structure/B303321.png)
![1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one](/img/structure/B303322.png)